molecular formula C19H18FN3O3 B277393 N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Katalognummer B277393
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: GLXIPJGHAMLCMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a compound used in scientific research for its potential therapeutic properties. This compound belongs to the class of oxadiazoles, which have been found to exhibit a wide range of biological activities.

Wirkmechanismus

The exact mechanism of action of N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been found to have various biochemical and physiological effects. Some of these effects include:
1. Anti-cancer properties: This compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory properties: N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Neuroprotective properties: This compound has been found to protect neurons from oxidative stress and prevent neurodegeneration.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. High potency: This compound has been found to be highly potent, which means that it can be used in low concentrations to achieve the desired effect.
2. Selectivity: N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been found to be selective in its action, which means that it can target specific enzymes or proteins without affecting other cellular processes.
Limitations:
1. Lack of clinical data: There is currently a lack of clinical data on the safety and efficacy of this compound in humans.
2. Limited availability: N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is not widely available, which can make it difficult to conduct experiments.

Zukünftige Richtungen

There are several future directions for the research on N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. Some of these include:
1. Clinical trials: More clinical trials are needed to determine the safety and efficacy of this compound in humans.
2. Drug development: N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide could be further developed as a potential therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases.
3. Structural modifications: Structural modifications of this compound could be made to improve its potency, selectivity, and pharmacokinetic properties.
In conclusion, N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a compound with potential therapeutic properties that has been studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. While there is still much research to be done, this compound shows promise as a potential therapeutic agent for the treatment of various diseases.

Synthesemethoden

The synthesis of N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves the reaction of 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-fluorobutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been studied for its potential therapeutic properties in various scientific research applications. Some of the research areas include:
1. Cancer: N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
2. Inflammation: This compound has also been studied for its anti-inflammatory properties, which could potentially be used to treat various inflammatory diseases.
3. Neurodegenerative diseases: N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Produktname

N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Molekularformel

C19H18FN3O3

Molekulargewicht

355.4 g/mol

IUPAC-Name

N-(3-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C19H18FN3O3/c1-25-16-9-3-2-8-15(16)19-22-18(26-23-19)11-5-10-17(24)21-14-7-4-6-13(20)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,24)

InChI-Schlüssel

GLXIPJGHAMLCMH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)F

Kanonische SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.